

# Drobuline Hydrochloride: A Technical Guide to its Discovery and Synthesis

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Compound of Interest		
Compound Name:	Drobuline Hydrochloride	
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## Introduction

**Drobuline hydrochloride** is an anti-arrhythmic agent with cardiac depressant activity, utilized in the management of abnormal heart rhythms.[1][2] Its mechanism of action involves the inhibition of voltage-gated sodium (Na+) and potassium (K+) channels, which leads to a prolongation of the refractory period and a reduction in the automaticity of cardiac tissues.[1] This dual action helps to stabilize the cardiac rhythm, particularly in cases of ventricular arrhythmias. This technical guide provides a comprehensive overview of the available information regarding the discovery and synthesis of **Drobuline Hydrochloride**, with a focus on its chemical properties, and pharmacological profile.

## **Physicochemical Properties**

**Drobuline hydrochloride** is a white crystalline powder.[1] A summary of its key physicochemical properties is presented in Table 1.



Property	Value	Reference
Molecular Formula	C19H26CINO	[1]
Molecular Weight	319.87 g/mol	[1]
CAS Number	68162-52-7	[1]
Density	1.027 g/cm <sup>3</sup>	[1]
Boiling Point	434.8°C	[1]
Solubility	Highly soluble in DMSO (50 mg/mL)	[1]

## **Pharmacokinetic Profile**

Preclinical studies in animal models have provided initial insights into the pharmacokinetic properties of **Drobuline Hydrochloride**. These are summarized in Table 2.

Parameter	Value	Reference
Half-life (t1/2)	2–3 hours (animal models)	[1]
Protein Binding	~84%	[1]
Major Excretion Route	Renal (unchanged)	[1]

# **Discovery and Development**

Detailed information regarding the specific individuals, research groups, or the exact timeline of the discovery of **Drobuline Hydrochloride** is not readily available in publicly accessible scientific literature or databases. However, its development as a potential antiarrhythmic agent stems from research into compounds that can modulate cardiac ion channels to control heart rhythm disturbances.

# **Synthesis of Drobuline Hydrochloride**

The industrial synthesis of **Drobuline Hydrochloride** is a multi-step organic process that starts from diphenylacetonitrile and isopropylamine as key precursors.[1] The general synthetic



pathway involves three main stages: alkylation, reduction, and salt formation.[1]

## **Experimental Protocol: Synthesis Pathway**

A detailed, step-by-step experimental protocol for the synthesis of **Drobuline Hydrochloride** is not publicly available. However, based on the identified key steps, a plausible synthetic route can be outlined.

#### Step 1: Alkylation of Diphenylacetonitrile

The synthesis likely commences with the alkylation of diphenylacetonitrile. This step introduces a side chain that will be later modified to form the butanol backbone of the final molecule.

#### Step 2: Reduction of the Intermediate

The second key stage is the reduction of the nitrile group in the intermediate to form an amino group and subsequent reduction of a carbonyl group to form the alcohol.

#### Step 3: Hydrochloride Salt Formation

The final step in the industrial synthesis is the formation of the hydrochloride salt.[1] This is typically achieved by treating the free base of Drobuline with hydrogen chloride gas in a suitable solvent.[1] This process improves the compound's stability and solubility for pharmaceutical formulation.



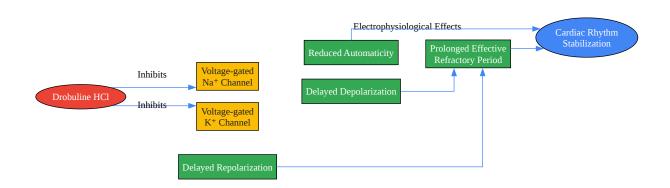
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Figure 1: Proposed synthesis pathway for **Drobuline Hydrochloride**.

## **Mechanism of Action**



**Drobuline Hydrochloride** exerts its antiarrhythmic effects by targeting and inhibiting voltage-gated sodium (Na<sup>+</sup>) and potassium (K<sup>+</sup>) channels in cardiac tissues.[1] This dual-channel blockade leads to a delay in both the depolarization and repolarization phases of the cardiac action potential.[1] The resulting prolongation of the effective refractory period and suppression of abnormal automaticity contribute to the stabilization of the heart's rhythm.[1]



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Figure 2: Mechanism of action of **Drobuline Hydrochloride**.

## Conclusion

**Drobuline Hydrochloride** is a promising antiarrhythmic agent with a mechanism of action centered on the dual inhibition of cardiac sodium and potassium channels. While detailed historical information on its discovery is scarce, the general pathway for its chemical synthesis is understood. Further research and publication of detailed experimental protocols would be beneficial for the scientific community to fully explore the therapeutic potential and further develop analogs of this compound.

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## References

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- 2. Mechanisms of antiarrhythmic drug actions and their clinical relevance for controlling disorders of cardiac rhythm - PubMed [pubmed.ncbi.nlm.nih.gov]
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